
3-Bromo-2-fluoropyridine
Overview
Description
3-Bromo-2-fluoropyridine (CAS: 36178-05-9) is a halogenated pyridine derivative with the molecular formula C₅H₃BrFN and a molecular weight of 175.99 g/mol. It is widely used as a pharmaceutical intermediate due to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations . The compound is typically stored under cool, dry conditions to maintain stability . Its structure features bromine and fluorine substituents at the 3- and 2-positions of the pyridine ring, respectively, which influence its electronic properties and regioselectivity in synthetic applications .
Preparation Methods
Fluorination of 2,3-Dichloropyridine Using Cesium Fluoride (Nucleophilic Aromatic Substitution)
- Procedure : A solution of 2,3-dichloropyridine is treated with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures (around 110–130 °C) for an extended period (up to 20 hours).
- Reaction : The fluoride ion selectively substitutes the chlorine at the 2-position, yielding 3-bromo-2-fluoropyridine.
- Workup : After reaction completion, the mixture is quenched with water, extracted with ethyl acetate, washed, dried, and purified by column chromatography.
- Yield : Approximately 72–74% yield reported.
- Advantages : Straightforward nucleophilic substitution with commercially available reagents.
- Reference : Katoh et al. (2015) detailed this method in Tetrahedron Letters.
Parameter | Details |
---|---|
Starting material | 2,3-Dichloropyridine |
Fluoride source | Cesium fluoride (CsF) |
Solvent | Dimethyl sulfoxide (DMSO) |
Temperature | 110–130 °C |
Reaction time | 20 hours |
Yield | ~73% |
Improved Blaz-Schiemann Reaction on Aminopyridines Followed by Bromination
- Concept : This method involves converting aminopyridines to fluoropyridines via diazonium salt intermediates (Blaz-Schiemann reaction), combined with bromination steps to introduce the bromine substituent.
- Process Highlights :
- Aminopyridines such as 3-amino-6-picoline or 2-amino-6-picoline are brominated using sodium bromide and sodium bromate under controlled temperature (ice bath to room temperature).
- Subsequent diazotization and fluorination are carried out under mild conditions, often in acetonitrile solvent.
- This method avoids harsh fluorination conditions and is suitable for scale-up due to lower energy consumption and higher selectivity.
- Yields : Bromination steps yield over 90%, with subsequent fluorination steps also optimized for high efficiency.
- Advantages : Mild reaction conditions, reduced side reactions, and scalability.
- Reference : Patent CN102898358A (2012) provides detailed synthetic routes and conditions.
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Bromination | Sodium bromide, sodium bromate, sulfuric acid, acetonitrile, ice bath | ~90 | Controlled addition, mild temp |
Diazotization & Fluorination | Improved Blaz-Schiemann reaction, acetonitrile, room temperature | High | Fluorination via diazonium salt |
Hydrogenation (if needed) | Raney nickel, methanol, H2 pressure (40 psi) | ~90 | For nitro to amino reduction |
Multi-step Synthesis from Nitro and Aminopyridine Precursors
- Outline :
- Starting from nitropyridine derivatives, bromination is performed using phosphorus tribromide oxide at elevated temperatures (110–130 °C).
- Nitro group reduction is achieved by catalytic hydrogenation with Raney nickel.
- Aminopyridines formed are then subjected to bromination and fluorination steps as described above.
- Significance : This route allows access to various substituted fluoropyridines including this compound and analogs.
- Yields : Bromination and reduction steps typically yield 90% or higher.
- Reference : Detailed in patent CN102898358A.
Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
Nucleophilic substitution | 2,3-Dichloropyridine | Cesium fluoride, DMSO | 110–130 °C, 20 h | ~73 | Simple, direct substitution | Long reaction time, high temp |
Improved Blaz-Schiemann route | Aminopyridines | NaBr, NaBrO3, H2SO4, acetonitrile | Ice bath to RT, mild conditions | >90 | Mild, scalable, high selectivity | Multi-step, requires diazotization |
Multi-step bromination/hydrogenation | Nitro-pyridine derivatives | POBr3, Raney Ni, H2 | 110–130 °C for bromination; RT, 40 psi H2 for reduction | >90 | Versatile, high yield | Requires multiple steps |
- The nucleophilic aromatic substitution method using cesium fluoride is well-established but requires elevated temperatures and long reaction times to achieve satisfactory yields.
- The improved Blaz-Schiemann reaction combined with bromination offers a more industrially feasible approach due to milder conditions, reduced side reactions, and better scalability.
- Multi-step routes starting from nitro or amino precursors provide access to a broader range of substituted fluoropyridines, including this compound, with excellent yields but involve more synthetic steps.
- Optimization of solvent choice, temperature control, and reagent stoichiometry are critical for maximizing yield and purity in all methods.
- The use of less expensive and more readily available reagents (e.g., sodium bromide instead of more costly fluorinating agents) is a key advantage in industrial applications.
The preparation of this compound can be efficiently achieved via several synthetic routes:
- Direct fluorination of halogenated pyridines using cesium fluoride in DMSO.
- Bromination followed by improved Blaz-Schiemann fluorination of aminopyridine derivatives under mild conditions.
- Multi-step bromination and reduction of nitropyridine precursors.
Among these, the Blaz-Schiemann-based method stands out for industrial scalability and operational simplicity, while the nucleophilic substitution route remains valuable for laboratory-scale synthesis. Selection of the method depends on available starting materials, scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride in tetrahydrofuran are used under inert atmosphere conditions.
Suzuki-Miyaura Coupling: Reagents such as bis(pinacolato)diboron and palladium catalysts in 1,4-dioxane at elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Organic Synthesis
3-Bromo-2-fluoropyridine is extensively used in the synthesis of complex organic molecules. It participates in various chemical reactions, including:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols.
- Suzuki-Miyaura Coupling Reactions: This compound is a key reagent for forming carbon-carbon bonds, essential in constructing biaryl compounds.
Table 1: Common Reactions Involving this compound
Reaction Type | Conditions | Major Products |
---|---|---|
Nucleophilic Substitution | Sodium hydride in tetrahydrofuran | Various substituted pyridines |
Suzuki-Miyaura Coupling | Palladium catalyst in 1,4-dioxane at elevated temperatures | Biaryl compounds |
Biological Applications
The compound has shown promise in medicinal chemistry due to its diverse biological activities:
- Antitumor Activity: Research indicates that halogenated pyridines exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives of this compound have been linked to enhanced potency compared to unsubstituted analogs.
- Neuroprotective Effects: The ability of this compound to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Its interaction with neurotransmitter receptors may provide protective effects against neurodegenerative diseases.
Table 2: Biological Activities of this compound
Activity Type | Mechanism of Action | References |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Neuroprotective | Modulates neurotransmitter receptor activity |
Case Study 1: Synthesis of Functionalized Pyridine Scaffolds
Researchers utilized this compound as an intermediate in synthesizing functionalized pyridine derivatives aimed at targeting specific receptors involved in cancer progression. The study demonstrated the compound's utility in generating biologically active molecules with improved efficacy against tumor cells.
Case Study 2: Development of Pharmaceuticals
In a notable pharmaceutical development project, scientists employed this compound to synthesize novel drug candidates that exhibited promising results in preclinical trials for various conditions, including cancer and neurological disorders. The modifications made to the pyridine scaffold significantly enhanced the therapeutic potential of the resulting compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoropyridine largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which make the pyridine ring less nucleophilic and more susceptible to electrophilic attack . In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which are determined by the structure of the final synthesized compounds .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-Bromo-2-fluoropyridine with structurally related halogenated pyridines:
Notes:
- Substituent positions (e.g., bromine at 3 vs. 2) significantly alter electronic and steric properties, impacting reactivity .
Chemoselectivity in Amination Reactions
- This compound: Under Pd catalysis (Pd₂dba₃/Xantphos), bromine is selectively substituted by amines, retaining fluorine .
- 5-Bromo-2-chloro-3-fluoropyridine : Similar chemoselectivity is observed, with bromide substitution dominating under Pd catalysis and chloride substitution under thermal conditions . This highlights the role of halogen electronegativity (Br < Cl < F) in directing reactivity.
Cross-Coupling Reactions
- This compound is a key substrate in Suzuki couplings to generate aryl-pyridine hybrids, as demonstrated in the synthesis of piperazine derivatives .
- 3-Bromo-2-(difluoromethoxy)pyridine undergoes analogous Pd-mediated couplings, emphasizing the versatility of bromo-fluoro pyridines in medicinal chemistry .
Comparison with Methyl-Substituted Analogues
- 2-Bromo-3-methylpyridine : The methyl group at the 3-position introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to this compound .
Key Research Findings
Chemoselective Functionalization : The position of halogens dictates reaction pathways. Bromine, being a better leaving group than chlorine or fluorine, is preferentially substituted in Pd-catalyzed reactions, while fluorine undergoes SNAr under specific conditions .
Pharmaceutical Utility : this compound is critical in synthesizing enantiomerically pure piperazine derivatives via chiral HPLC, underscoring its role in drug discovery .
Structural Analogues : Compounds like 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine exhibit enhanced bioactivity due to trifluoromethyl groups, expanding applications beyond pharmaceuticals to agrochemicals .
Biological Activity
3-Bromo-2-fluoropyridine (CAS No. 36178-05-9) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the following properties:
- Molecular Formula : CHBrFN
- Molecular Weight : 175.99 g/mol
- Boiling Point : Not available
- Log P (Partition Coefficient) : Ranges from 1.69 to 2.71, indicating moderate lipophilicity, which is crucial for membrane permeability and bioavailability .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its binding affinity to various enzymes and receptors, which can lead to the modulation of biochemical pathways. Notably, it has been identified as a CYP1A2 inhibitor , suggesting potential implications in drug metabolism and interaction profiles .
Interaction with Enzymes
The compound's halogen substituents affect its electronic properties, influencing its reactivity and interaction with enzymes. For instance, studies indicate that brominated compounds often exhibit higher potency in enzyme inhibition compared to their non-brominated counterparts .
Antitumor Activity
Research has shown that halogenated pyridines can exhibit significant antitumor activity. A study focusing on similar compounds demonstrated that derivatives with electron-withdrawing groups, such as bromine, enhanced cytotoxicity against cancer cell lines. The study highlighted that compounds bearing bromine or nitro groups were significantly more potent than their unsubstituted analogs .
Neuroprotective Effects
This compound has also been explored for its neuroprotective properties. It was found to possess the ability to cross the blood-brain barrier (BBB), making it a candidate for treating neurological disorders. Its interaction with neurotransmitter receptors could potentially lead to protective effects against neurodegenerative diseases .
Synthesis and Application in Drug Development
One notable case study involved the synthesis of functionalized pyridine scaffolds using this compound as a key intermediate. Researchers successfully demonstrated its utility in creating compounds with enhanced biological activity targeting specific receptors involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-2-fluoropyridine, and how do its physical properties influence experimental design?
- Methodology : The compound is typically synthesized via halogen exchange or cross-coupling reactions. For example, halogen exchange from chlorinated precursors using KF or fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions is common . Key physical properties (e.g., bp: 162–164°C, density: 1.71 g/cm³, RI: 1.5325) necessitate controlled heating and inert atmospheres during synthesis to prevent decomposition .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology : Use H/C NMR to confirm substitution patterns (e.g., distinguishing fluorine and bromine positions). GC-MS with polar columns (e.g., DB-5) is recommended for purity assessment (>98% GC purity achievable) . For structural confirmation, FT-IR can identify C-F stretches (~1250 cm) and C-Br vibrations (~550 cm) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized for pharmaceutical intermediates?
- Methodology : Use Pd catalysts like [Pd(dppf)Cl] with KCO in THF/HO at 80–100°C. The electron-withdrawing fluorine atom enhances oxidative addition efficiency, but bromine’s bulkiness may require longer reaction times (12–24 hrs). Monitor yields via HPLC and adjust boronic acid stoichiometry (1.2–1.5 eq) to mitigate steric hindrance .
Q. How should researchers resolve contradictions in halogen exchange reactivity data for this compound derivatives?
- Methodology : Conflicting reports on fluorine-bromine exchange (e.g., in pyridines) may arise from solvent polarity or catalyst choice. Systematically test conditions using DMF (polar aprotic) vs. DCM (non-polar) with CuI catalysts. Compare kinetic data via F NMR to identify rate-limiting steps .
Q. What strategies improve regioselectivity in functionalizing this compound for spirocyclic drug candidates?
- Methodology : Protect the fluorine atom via temporary silylation (e.g., TMSCl) to direct bromine-lithium exchange at C3. Subsequent coupling with azaspiro fragments (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) under Pd catalysis achieves >90% regioselectivity. Deprotect with TFA for final products .
Q. What challenges arise in purifying this compound, and how can they be mitigated?
Properties
IUPAC Name |
3-bromo-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-2-1-3-8-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESUTBOSNOHAMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376442 | |
Record name | 3-Bromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36178-05-9 | |
Record name | 3-Bromo-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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